2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(2-ethoxyethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can prevent the growth and multiplication of cancer cells and microorganisms .
Comparison with Similar Compounds
2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives, such as:
2,4-dichloro-N-(2,2,2-trichloro-1-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have similar antimicrobial properties but differ in their core structure and specific applications.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-2-20-6-5-11-17-18-13(21-11)16-12(19)9-7-8(14)3-4-10(9)15/h3-4,7H,2,5-6H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWGHBRSBWBTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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